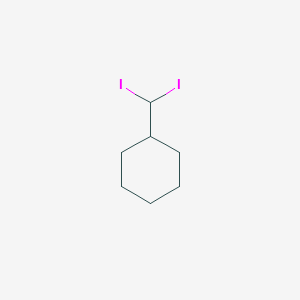

(Diiodomethyl)cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

65826-85-9 |

|---|---|

Molecular Formula |

C7H12I2 |

Molecular Weight |

349.98 g/mol |

IUPAC Name |

diiodomethylcyclohexane |

InChI |

InChI=1S/C7H12I2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |

InChI Key |

KVJCXHVFZFXJAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(I)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diiodomethyl Cyclohexane

Mechanistic Considerations in the Iodination of Methylcyclohexane (B89554)

The direct conversion of methylcyclohexane to (diiodomethyl)cyclohexane is a challenging transformation. The reaction is thermodynamically less favorable compared to chlorination or bromination and is often reversible. rsc.orgacs.org The process is generally considered to proceed via a free-radical mechanism, particularly when initiated by light or heat.

The key mechanistic steps involve:

Initiation: Homolytic cleavage of a suitable initiator or the I-I bond to generate iodine radicals (I•).

Propagation: The iodine radical abstracts a hydrogen atom from methylcyclohexane to form hydrogen iodide (HI) and a cyclohexylmethyl radical. This can occur at the tertiary carbon of the ring or at the primary carbons of the methyl group. The resulting radical then reacts with molecular iodine (I₂) to form an iodoalkane and a new iodine radical.

Termination: Combination of radical species to form non-radical products.

A significant challenge in the iodination of methylcyclohexane is selectivity. Methylcyclohexane possesses primary, secondary, and a tertiary C-H bond. The stability of the resulting free radical generally dictates the site of hydrogen abstraction, with the order of stability being tertiary > secondary > primary. pearson.commasterorganicchemistry.com Therefore, free-radical halogenation of methylcyclohexane would be expected to favor substitution at the tertiary carbon of the cyclohexane (B81311) ring, leading to 1-iodo-1-methylcyclohexane, rather than at the methyl group. pearson.com Achieving diiodination at the methyl group would require overcoming this inherent selectivity and forcing a second iodination at an already substituted, and likely less reactive, methyl group. Furthermore, the hydrogen iodide (HI) formed as a byproduct can reduce the alkyl iodide back to the alkane, contributing to the reversibility of the reaction. rsc.org

Specific Reagent Systems and Reaction Conditions for Diiodination

Due to the mechanistic challenges, specific reagent systems for the direct, high-yield synthesis of (diiodomethyl)cyclohexane from methylcyclohexane are not prominently featured in the literature. General methods for alkane iodination often employ molecular iodine in the presence of an oxidizing agent (like nitric acid or iodic acid) to consume the HI byproduct and shift the equilibrium towards the products. rsc.org Another approach involves the use of hypoiodites, such as tert-butyl hypoiodite, generated in situ. acs.org

However, achieving geminal diiodination at a primary carbon, like the methyl group of methylcyclohexane, while avoiding reaction at the more reactive tertiary position, is synthetically difficult. Directed C-H iodination strategies, which can offer greater selectivity, have been developed but typically require specific functional groups to direct the radical to a particular site, a feature absent in methylcyclohexane. rsc.org Consequently, the direct diiodination of methylcyclohexane remains a synthetically unsolved problem, leading researchers to explore more reliable, precursor-based methods.

Alternative Strategies for the Preparation of Geminal Diiodides

Given the difficulties associated with the direct iodination of methylcyclohexane, alternative strategies starting from functionalized precursors are generally employed for the synthesis of geminal diiodides like (diiodomethyl)cyclohexane.

Precursor-Based Approaches in Diiodomethylation Chemistry

A highly effective and more common strategy for the synthesis of (diiodomethyl)cyclohexane involves the conversion of cyclohexanecarbaldehyde. This approach transforms the aldehyde functional group into the desired geminal diiodide moiety. One of the most notable methods proceeds through a hydrazone intermediate. wikipedia.orgresearchgate.net

The reaction of an aldehyde, such as cyclohexanecarbaldehyde, with hydrazine (B178648) hydrate (B1144303) in the presence of a base like triethylamine (B128534), yields the corresponding hydrazone. researchgate.net Subsequent treatment of the hydrazone with iodine and a non-nucleophilic, strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine leads to the formation of the geminal diiodide. wikipedia.orgresearchgate.net

The proposed mechanism for this transformation involves the oxidation of the hydrazone by iodine to form a diazo intermediate. Further reaction with iodine generates an iodocarbonium ion after the displacement of nitrogen gas. In cases where the reaction site is not sterically hindered, recombination with an iodide ion affords the stable geminal diiodide product. wikipedia.org If the structure is sterically hindered, elimination to form a vinyl iodide may become a competing pathway. wikipedia.orgwikipedia.org

| Step | Reactants | Reagents | Solvent | General Conditions | Product |

|---|---|---|---|---|---|

| 1. Hydrazone Formation | Cyclohexanecarbaldehyde | Hydrazine hydrate, Triethylamine | Ethanol | Reflux | Cyclohexanecarbaldehyde hydrazone |

| 2. Iodination | Cyclohexanecarbaldehyde hydrazone | Iodine, Triethylamine or DBU | Tetrahydrofuran (THF) | Room Temperature | (Diiodomethyl)cyclohexane |

Photochemical Reactivity and Mechanistic Pathways of Diiodomethyl Cyclohexane

Fundamental Photobehavior of Geminal Dihalides

The initial interaction of light with geminal dihalides like (Diiodomethyl)cyclohexane dictates the subsequent chemical transformations. The process begins with the absorption of photons, leading to the cleavage of the weakest chemical bond.

The photochemistry of (Diiodomethyl)cyclohexane and related geminal dihalides is initiated by the light-induced homolytic cleavage of a single carbon-iodine (C-I) bond. This is the primary and predominant photochemical event, analogous to the behavior observed in monohalides. The C-I bond is significantly weaker than the carbon-hydrogen or carbon-carbon bonds within the molecule, making it the most susceptible to cleavage upon irradiation. This selective bond breaking results in the formation of a pair of radical species. Recent studies on other organic molecules have also highlighted photo-mediated homolytic cleavage as a key step in initiating reactions. researchgate.netnih.gov

Following the homolytic cleavage of the C-I bond, the resulting cyclohexyl(iodomethyl) radical and iodine radical are initially confined within a "solvent cage". nih.govwikipedia.org This transient species, known as a caged radical pair or geminate pair, is a critical juncture in the reaction mechanism. wikipedia.org Within this cage, the radicals undergo numerous collisions before they can diffuse apart. wikipedia.org A key subsequent step is an intracage electron transfer from the organic radical to the iodine atom. This electron transfer is a crucial event that diverts the reaction from a purely radical-based pathway and leads to the formation of an ion pair, consisting of an α-halo cation and an iodide anion, still within the solvent cage.

Nature of Reactive Intermediates in Photoreactions

The identity of the intermediates formed after the initial photochemical event determines the final product distribution. For (Diiodomethyl)cyclohexane, the evidence points strongly toward cationic intermediates rather than carbenes.

The intracage electron transfer process directly yields an α-iodo cationic intermediate. This highly reactive cation is central to the formation of the major observed products. A principal reaction pathway for this intermediate is the elimination of a proton, leading to the formation of vinyl iodides, such as (iodomethylene)cyclohexane. The fate of this cationic intermediate is also heavily influenced by the surrounding medium. For instance, intramolecular trapping of the α-iodo cation can lead to cyclized products in certain substrates. In the presence of polar, nucleophilic solvents, the cation can be trapped to form substitution products.

Influence of Solvent Polarity on Photochemical Product Distribution

The solvent plays a critical role in directing the reaction pathways of the photochemically generated intermediates, particularly the α-iodo cation. The polarity of the solvent can significantly alter the ratio and nature of the final products. nih.govrsc.org

In nonpolar solvents like pentane, the primary product from the irradiation of (Diiodomethyl)cyclohexane is the corresponding vinyl iodide, (iodomethylene)cyclohexane. However, as the solvent polarity increases, the product distribution diversifies. In more polar solvents, non-halogenated products such as methylenecyclohexane (B74748) and the ring-contracted product 1-methylcyclopentene (B36725) are also formed.

In a highly polar and nucleophilic solvent such as methanol (B129727), the product slate is further expanded to include nucleophilic substitution products. The α-iodo cation is efficiently trapped by methanol to yield (dimethoxymethyl)cyclohexane. This demonstrates the solvent's ability to compete with elimination pathways by acting as a nucleophile.

The table below summarizes the product distribution from the irradiation of (Diiodomethyl)cyclohexane in various solvents, illustrating the profound effect of solvent polarity.

| Solvent | (Iodomethylene)cyclohexane (%) | Methylenecyclohexane (%) | 1-Methylcyclopentene (%) | (Dimethoxymethyl)cyclohexane (%) |

| Pentane | 97 | 3 | 0 | 0 |

| Dichloromethane | 88 | 12 | 0 | 0 |

| Acetonitrile | 84 | 16 | 0 | 0 |

| Methanol | 47 | 10 | 1 | 42 |

Data sourced from Kropp, P. J., & Pienta, N. J. (2007/10/02). Photochemistry of Alkyl Halides. 9. Geminal Dihalides.

Comparative Photochemistry with Related Geminal Dihalides and Diiodomethane (B129776) Analogues

The photochemical behavior of (diiodomethyl)cyclohexane offers a compelling contrast to its simplest analogue, diiodomethane (CH₂I₂), and other related geminal dihalides. While the initial photochemical event—the homolytic cleavage of a carbon-iodine bond—is a common feature, the subsequent reaction pathways and resulting products diverge significantly, largely influenced by the steric and electronic properties of the substituent group.

The photochemistry of diiodomethane is well-characterized and serves as a crucial benchmark. Upon UV irradiation, diiodomethane undergoes C-I bond scission to form a primary caged radical pair (CH₂I• and I•). aps.org A significant portion of these radicals recombine within the solvent cage, not to reform the parent molecule, but to produce a highly reactive isomer, iso-diiodomethane (CH₂I-I). aps.orgresearchgate.netsigmaaldrich.com This isomer is recognized as the key intermediate and methylene (B1212753) transfer agent in the widely used Simmons-Smith-type photocyclopropanation of olefins. researchgate.netbgsu.eduresearchgate.net The quantum yield for isomer formation can be very high, exceeding 70% in various solvents. researchgate.netlu.se

In contrast, studies on (diiodomethyl)cyclohexane and similar geminal dihalides reveal a different dominant mechanistic pathway that does not lead to cyclopropanation products. The photolysis of (diiodomethyl)cyclohexane also begins with the homolytic cleavage of a C-I bond. However, instead of forming a stable isomer analogous to CH₂I-I, the caged radical pair is thought to undergo an electron transfer, leading to the formation of an α-halo cationic intermediate. lookchem.com This carbocationic species then dictates the product distribution.

The primary products from the irradiation of (diiodomethyl)cyclohexane are vinyl halides, specifically (iodomethylene)cyclohexane. lookchem.com In polar solvents, the formation of the non-halogenated product, methylenecyclohexane, is also observed. This product profile is consistent with the deprotonation of the intermediate α-iodo cation. This pathway via a cationic intermediate, rather than a carbene or an isomer, appears to be a general feature for geminal dihalides with bulkier alkyl substituents. For instance, the photolysis of (dibromomethyl)cyclohexane (B14123152) similarly yields (bromomethylene)cyclohexane. Notably, in these reactions, cyclopropanes are not detected as products, marking a clear departure from the reactivity of diiodomethane.

The following table summarizes the key differences in photochemical outcomes between diiodomethane and (diiodomethyl)cyclohexane.

| Feature | Diiodomethane (CH₂I₂) | (Diiodomethyl)cyclohexane |

| Initial Step | Homolytic C-I bond cleavage | Homolytic C-I bond cleavage |

| Key Intermediate | Iso-diiodomethane (CH₂I-I) | α-Iodo cationic intermediate |

| Major Product(s) | Products of methylene transfer (e.g., cyclopropanes with alkenes) | (Iodomethylene)cyclohexane |

| Products in Polar Solvents | High yield of CH₂I-I isomer | (Iodomethylene)cyclohexane and Methylenecyclohexane |

| Carbene Formation | Not considered the primary pathway for observed products | Concluded to not be a significant pathway |

This comparative analysis concludes that geminal dihalides like (diiodomethyl)cyclohexane undergo photoreaction predominantly through the initial cleavage of a single carbon-halogen bond, analogous to monohalides. However, the subsequent evolution of the caged radical pair is directed towards a cationic intermediate, leading to elimination products, a pathway that is not significant for the parent diiodomethane, whose photochemistry is dominated by the formation and reactivity of its photoisomer.

Exploration of Reaction Mechanisms and Transformations of Diiodomethyl Cyclohexane

Unraveling Ionic Pathways in Solution-Phase Reactions

The transformations of (diiodomethyl)cyclohexane under ionic conditions primarily involve the generation of organometallic intermediates or the formation of carbanionic and carbocationic species. These pathways leverage the electropositive nature of metals and the stability of the iodide leaving group to facilitate carbon-carbon bond formation and elimination reactions.

Table 1: Overview of the Takai Olefination using a (Diiodomethyl)alkane

| Step | Reactants | Intermediate/Product | Description |

| 1 | R-CHI₂ + 2 CrCl₂ | [R-CH(CrCl₂)₂] | Formation of a nucleophilic gem-dichromium carbenoid. |

| 2 | [R-CH(CrCl₂)₂] + R'-CHO | Adduct | 1,2-addition of the carbenoid to the aldehyde carbonyl. |

| 3 | Adduct | (E)-R-CH=CH-R' | Stereoselective anti-elimination to yield the E-alkene. |

Another significant ionic pathway involves the formation of zinc carbenoids for use in Simmons-Smith cyclopropanation reactions. organic-chemistry.orgthermofisher.com When (diiodomethyl)cyclohexane is treated with a zinc-copper couple or diethylzinc (B1219324), an organozinc intermediate, analogous to iodomethylzinc iodide (ICH₂ZnI), is formed. nih.govwikipedia.org This carbenoid is an electrophilic species that reacts with alkenes in a concerted, cheletropic reaction to deliver a methylene (B1212753) group, forming a cyclopropane (B1198618) ring. wikipedia.org For instance, the reaction of the carbenoid derived from (diiodomethyl)cyclohexane with cyclohexene (B86901) would yield cyclohexyl-bicyclo[4.1.0]heptane.

Furthermore, (diiodomethyl)cyclohexane can react with strong bases such as organolithium reagents. masterorganicchemistry.comlibretexts.org Depending on the conditions, this can lead to a lithium-halogen exchange, generating a highly reactive α-iodocyclohexylmethyllithium species. This carbanion can act as a potent nucleophile, reacting with various electrophiles. Alternatively, the strong base can induce an elimination reaction, leading to the formation of (iodomethylene)cyclohexane. acs.org A study on the photochemistry of (diiodomethyl)cyclohexane also proposed the formation of an α-iodo cationic intermediate, which subsequently eliminates a proton to form (iodomethylene)cyclohexane. lookchem.com

Investigation of Radical-Mediated Transformations

The relatively low bond dissociation energy of the carbon-iodine bond makes (diiodomethyl)cyclohexane susceptible to homolytic cleavage, initiating radical-mediated transformations. These reactions are typically carried out in the presence of a radical initiator or under photochemical conditions. organic-chemistry.org

Photolysis of (diiodomethyl)cyclohexane represents a direct method for initiating a radical reaction. The absorption of UV light induces the homolytic cleavage of one C-I bond, generating a caged radical pair consisting of a cyclohexyl(iodomethyl) radical and an iodine radical. lookchem.com This initial step opens up pathways for subsequent radical chemistry.

A common radical-mediated transformation is reductive dehalogenation . organic-chemistry.orgescholarship.org In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen-atom donor, like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), (diiodomethyl)cyclohexane can be sequentially reduced. The reaction proceeds via a radical chain mechanism.

Table 2: Plausible Radical Chain Mechanism for the Reduction of (Diiodomethyl)cyclohexane

| Step | Reaction | Description |

| Initiation | Initiator → 2 In• | Generation of initiating radicals. |

| In• + H-Donor → In-H + Donor• | Formation of the propagating radical. | |

| Propagation 1 | C₆H₁₁CHI₂ + Donor• → C₆H₁₁CHI• + Donor-I | Abstraction of an iodine atom to form an alkyl radical. |

| C₆H₁₁CHI• + H-Donor → C₆H₁₁CH₂I + Donor• | Hydrogen atom transfer to the alkyl radical, yielding the product and regenerating the propagating radical. | |

| Propagation 2 | C₆H₁₁CH₂I + Donor• → C₆H₁₁CH₂• + Donor-I | Further reduction of the mono-iodinated product. |

| C₆H₁₁CH₂• + H-Donor → C₆H₁₁CH₃ + Donor• | Formation of the final hydrocarbon product. | |

| Termination | Radical + Radical → Non-radical species | Combination or disproportionation of any two radical species. |

This stepwise reduction allows for the potential isolation of the intermediate, (iodomethyl)cyclohexane, or complete reduction to methylcyclohexane (B89554) depending on the reaction conditions and stoichiometry of the reagents.

Regioselectivity and Stereoselectivity in Derivatives' Formation

The transformations of (diiodomethyl)cyclohexane often exhibit high levels of selectivity, providing precise control over the structure of the resulting derivatives. This control is a direct consequence of the reaction mechanisms and the steric and electronic properties of the intermediates.

Stereoselectivity is a defining feature of the Takai olefination . The reaction almost exclusively produces the (E)-isomer of the resulting vinyl iodide. wikipedia.orgyoutube.com This high degree of selectivity is attributed to the transition state of the elimination step. In the proposed Newman projection model, the bulky chromium-containing groups and the substituents on the aldehyde and carbenoid arrange themselves to minimize steric strain. This preferred conformation leads to an anti-periplanar elimination, which translates directly into the E-geometry of the double bond. youtube.com

Table 3: Stereoselectivity in the Takai Olefination of Aldehydes

| Aldehyde (R'-CHO) | Reagent | Product | Typical E:Z Ratio |

| Benzaldehyde | C₆H₁₁CHI₂ / CrCl₂ | Cyclohexyl-styryl iodide | >95:5 |

| Heptanal | C₆H₁₁CHI₂ / CrCl₂ | 1-Cyclohexyl-2-iodonon-1-ene | >95:5 |

| Cyclohexanecarboxaldehyde | C₆H₁₁CHI₂ / CrCl₂ | 1-Cyclohexyl-2-(cyclohexylmethylene)iodide | >95:5 |

Note: This table represents expected outcomes based on the high E-selectivity reported for the Takai olefination with various gem-diiodoalkanes and aldehydes.

The Simmons-Smith cyclopropanation is renowned for its stereospecificity . The reaction proceeds in a way that the geometric configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org For example, a cis-alkene will yield a cis-disubstituted cyclopropane. Furthermore, the reaction can be highly diastereoselective when the alkene substrate contains a directing group, such as a hydroxyl group. acs.org An allylic or homoallylic alcohol on a substrate will coordinate to the zinc carbenoid, directing the methylene group delivery to the syn-face of the double bond relative to the alcohol. nih.gov This directed cyclopropanation allows for the predictable formation of one specific diastereomer.

In the case of elimination reactions of (diiodomethyl)cyclohexane to form (iodomethylene)cyclohexane, the question of regioselectivity is straightforward, as the double bond can only form in one position (exocyclic to the ring). lookchem.com The resulting vinyl iodide is a key building block where subsequent reactions, such as transition-metal-catalyzed cross-couplings, can proceed while retaining the geometry of the double bond, highlighting the importance of stereocontrol in the synthesis of its derivatives. wikipedia.org

Synthesis and Reactivity of Derivatives Originating from Diiodomethyl Cyclohexane

Synthetic Pathways to Vinyl Halides, including (Iodomethylene)cyclohexane

The conversion of (diiodomethyl)cyclohexane to vinyl halides, such as (iodomethylene)cyclohexane, is a prominent reaction pathway, particularly under photochemical conditions. The reaction is thought to proceed through a mechanism initiated by light-induced homolytic cleavage of one of the carbon-iodine bonds. lookchem.com This initial step forms a caged radical pair.

Subsequent electron transfer within this radical pair leads to the formation of an α-halo cationic intermediate. lookchem.com This key intermediate can then undergo elimination of a proton to yield the vinyl halide product, (iodomethylene)cyclohexane. lookchem.com This process provides a direct route from a gem-dihalide to a vinyl halide. In polar solvents, this α-halo cation can also lead to the formation of non-halogenated products like methylenecyclohexane (B74748). lookchem.com

Table 1: Synthesis of (Iodomethylene)cyclohexane

| Reactant | Product(s) | Key Intermediate |

|---|

Nucleophilic Substitution Products: Formation and Characterization of (Dimethoxymethyl)cyclohexane

In the presence of a nucleophilic solvent like methanol (B129727), (diiodomethyl)cyclohexane can undergo nucleophilic substitution to yield products such as (dimethoxymethyl)cyclohexane. lookchem.com This reaction also proceeds from the intermediates generated during the photoreaction of the gem-diiodide.

The α-iodo cationic intermediate formed after the initial photochemical event is susceptible to attack by nucleophiles. When the reaction is carried out in methanol, the methanol molecules act as nucleophiles, attacking the electrophilic carbon center of the intermediate. This leads to the formation of (dimethoxymethyl)cyclohexane. lookchem.com This demonstrates that the outcome of the reaction of (diiodomethyl)cyclohexane can be controlled by the choice of solvent, with nucleophilic solvents favoring substitution products.

Table 2: Nucleophilic Substitution of (Diiodomethyl)cyclohexane

| Reactant | Nucleophile/Solvent | Product |

|---|

Intramolecular Cyclization and Rearrangement Reactions

The reactive intermediates generated from (diiodomethyl)cyclohexane also open pathways for intramolecular reactions. While carbocation rearrangements such as 1,2-hydride or alkyl shifts are common for stabilizing carbocations, the intermediates from gem-diiodides can also participate in cyclization reactions. masterorganicchemistry.comlibretexts.orglibretexts.org

Evidence for intramolecular cyclization comes from studies of similar gem-diiodide compounds. For instance, the α-iodo cation generated from 8,8-diiodo-2,6-dimethyl-2-octene undergoes intramolecular trapping to form a cyclized product, isopulegyl iodide. lookchem.com This suggests that if an appropriate unsaturated functional group were present in a derivative of (diiodomethyl)cyclohexane, a similar intramolecular cyclization could be expected. The formation of such cyclic products is often rapid and selective, particularly for the formation of five- and six-membered rings. wikipedia.org

Table 3: Potential Intramolecular Reactions

| Starting Material Type | Intermediate | Potential Reaction | Product Type |

|---|---|---|---|

| Unsaturated (Diiodomethyl)cyclohexane derivative | Radical | Intramolecular Radical Cyclization | Bicyclic compound |

| Unsaturated (Diiodomethyl)cyclohexane derivative | α-Iodo cation | Intramolecular Cationic Cyclization | Bicyclic compound |

Computational and Theoretical Investigations of Diiodomethyl Cyclohexane

Quantum Chemical Studies on Reaction Mechanisms and Transition States

No specific quantum chemical studies detailing the reaction mechanisms or identifying the transition states for reactions involving (Diiodomethyl)cyclohexane have been found in a thorough review of available scientific literature. Such studies would typically involve computational methods like Density Functional Theory (DFT) or ab initio calculations to map potential energy surfaces and elucidate reaction pathways.

Spectroscopic Analysis Supported by Theoretical Calculations

There is a lack of published research that combines experimental spectroscopic analysis (such as NMR, IR, or Raman spectroscopy) of (Diiodomethyl)cyclohexane with supporting theoretical calculations. This type of integrated study is crucial for the accurate assignment of spectral features and for gaining a deeper understanding of the molecule's electronic and vibrational properties.

Prediction of Reactivity and Selectivity via Computational Modeling

No computational models have been found that specifically predict the reactivity and selectivity of (Diiodomethyl)cyclohexane in various chemical reactions. These predictive models often employ quantitative structure-activity relationship (QSAR) approaches or more advanced computational chemistry techniques to forecast the behavior of a molecule based on its structure.

Applications of Diiodomethyl Cyclohexane in Advanced Organic Synthesis

Precursor Role in the Synthesis of Structurally Diverse Organic Compounds

The primary application of (diiodomethyl)cyclohexane as a precursor lies in its ability to generate other reactive species or be converted into different functional groups. The two carbon-iodine bonds are relatively weak and can be selectively cleaved under various conditions to initiate distinct chemical transformations.

One of the most notable transformations is its conversion into vinyl halides. Photochemical studies have demonstrated that upon irradiation, (diiodomethyl)cyclohexane undergoes elimination to form (iodomethylene)cyclohexane. This reaction is believed to proceed through the initial light-induced homolytic cleavage of a carbon-iodine bond, followed by electron transfer within the resulting radical pair to form an α-halo cationic intermediate, which then loses a proton to yield the alkene.

Furthermore, (diiodomethyl)cyclohexane is a classic precursor for the generation of organozinc carbenoids used in cyclopropanation reactions. In the presence of a zinc-copper couple, it forms an organozinc intermediate, often represented as ICH₂ZnI, which is central to the Simmons-Smith reaction. wikipedia.orgorganicchemistrytutor.com This carbenoid can then be transferred to an alkene to form a cyclopropane (B1198618) ring, effectively installing a three-membered carbocycle onto a molecule. wikipedia.orgthermofisher.com This method is highly valued for its stereospecificity, preserving the geometry of the starting alkene in the cyclopropane product. wikipedia.orgorganicchemistrytutor.com

The table below summarizes the key precursor applications of (diiodomethyl)cyclohexane.

| Transformation | Key Reagents | Resulting Compound Type |

| Photochemical Elimination | UV light | Vinyl Iodide |

| Carbenoid Formation | Zn-Cu couple or Et₂Zn | Zinc Carbenoid |

| Radical Formation | AIBN, Bu₃SnH | Carbon-centered Radical |

Strategic Use in Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and (diiodomethyl)cyclohexane provides multiple strategies to achieve this fundamental goal. Its applications range from the formation of C-C single bonds in three-membered rings to the creation of C=C double bonds.

Cyclopropanation: The Simmons-Smith reaction is a premier method for C-C bond formation using (diiodomethyl)cyclohexane as a methylene (B1212753) source. nih.gov The reaction of cyclohexene (B86901) with diiodomethane (B129776) (the parent compound of (diiodomethyl)cyclohexane) and a zinc-copper couple yields norcarane (B1199111) (bicyclo[4.1.0]heptane), demonstrating the formation of two new C-C single bonds to create the cyclopropane ring. wikipedia.org This reaction is compatible with a wide array of functional groups and proceeds via a concerted mechanism where the methylene group is delivered to the same face of the alkene, ensuring a syn addition. researchgate.netorganicchemistrytutor.com Modifications such as using diethylzinc (B1219324) (Furukawa modification) can enhance reactivity. wikipedia.orgthermofisher.com

Olefination Reactions: Geminal diiodides are crucial reagents in olefination reactions that convert carbonyl compounds into alkenes. In the Takai-Utimoto olefination, a gem-dichromium reagent is generated from a gem-dihalide and chromium(II) chloride. chem-station.comacs.org This reagent reacts with aldehydes to produce vinyl halides with high (E)-selectivity. acs.org While haloforms are common, other 1,1-dihalides can be used, indicating that (diiodomethyl)cyclohexane could react with an aldehyde to form a cyclohexyl-substituted alkene, thus creating a new C=C bond. chem-station.com

Radical-Mediated C-C Bond Formation: The carbon-iodine bond in (diiodomethyl)cyclohexane can be cleaved homolytically to generate carbon-centered radicals. Using a radical initiator like AIBN and a mediator such as tributyltin hydride (Bu₃SnH), a cyclohexyl(iodomethyl) radical can be formed. libretexts.orglibretexts.org This radical can then add to an alkene or alkyne in an intermolecular or intramolecular fashion to forge a new C-C bond. libretexts.org These radical chain reactions are powerful tools in synthesis, as they proceed under neutral conditions and are effective for constructing five- and six-membered rings. libretexts.org

The following table outlines the primary C-C bond-forming reactions involving (diiodomethyl)cyclohexane.

| Reaction Name/Type | Bond Formed | Key Reagents | Mechanistic Intermediate |

| Simmons-Smith Reaction | C-C (in cyclopropane) | Alkene, Zn-Cu or Et₂Zn | Organozinc Carbenoid |

| Takai-Utimoto Olefination | C=C (alkene) | Aldehyde, CrCl₂ | Organodichromium species |

| Radical Addition | C-C | Alkene/Alkyne, AIBN, Bu₃SnH | Carbon-centered Radical |

Integration into Total Synthesis Strategies for Complex Molecular Architectures

The unique reactivity of gem-dihalides like (diiodomethyl)cyclohexane makes them valuable building blocks in the total synthesis of natural products and other complex molecules. The Simmons-Smith reaction, in particular, has been strategically employed to install cyclopropane rings, which are core structural motifs in many biologically active compounds. nih.gov

A key example is found in a synthetic strategy toward echinopine B. The synthesis begins with a cyclohexanone (B45756) derivative, which is converted to a TMS-enol ether. This intermediate then undergoes a Simmons-Smith cyclopropanation, followed by an iron(III) chloride-mediated ring-opening and elimination. ethz.ch This sequence masterfully uses the cyclopropane formed from the Simmons-Smith reaction as a latent functional group to facilitate a ring expansion, building a more complex cycloheptenone core. ethz.ch

In the total synthesis of (+)-dictyosphaeric acid A, a natural product with a complex polycyclic structure, a hydroxy-directed Simmons-Smith cyclopropanation was a pivotal step. The reaction was performed on a highly functionalized cyclohexene derivative using diethylzinc and diiodomethane. The stereoselective formation of the cyclopropane ring was crucial for establishing the correct relative stereochemistry of the core structure, demonstrating the power of this reaction in controlling complex stereochemical outcomes. mdpi.com

Another sophisticated application is the use of an intramolecular Simmons-Smith reaction in the total synthesis of the alkaloid (–)-lundurine A. ethz.ch In this synthesis, a precursor containing both an indole (B1671886) nucleus and a diene moiety is treated with an excess of diethylzinc. A carbenoid is formed and adds to one of the double bonds to construct the challenging, densely substituted cyclopropane ring fused to the existing framework. This late-stage cyclopropanation simultaneously forges the final ring of the complex tetracyclic architecture and sets multiple stereocenters. ethz.ch These examples underscore how the reactivity derived from the gem-diiodo group is strategically leveraged to construct intricate and sterically congested molecular architectures.

Emerging Research Avenues and Future Directions for Diiodomethyl Cyclohexane Chemistry

Development of Novel Catalytic Systems for Transformations

The reactivity of gem-diiodoalkanes like (Diiodomethyl)cyclohexane is often harnessed through their conversion into organometallic reagents or their participation in metal-catalyzed reactions. Future research is likely to focus on developing novel catalytic systems to expand the synthetic utility of this compound.

One promising area is the application of transition metal catalysis to mediate transformations that are otherwise challenging. For instance, cobalt-catalyzed Simmons-Smith type reactions have shown remarkable regioselectivity in the cyclopropanation of polyenes. A similar strategy could be envisioned for reactions involving (Diiodomethyl)cyclohexane, potentially allowing for selective functionalization of complex molecules. The development of catalysts based on earth-abundant metals is also a key research direction, offering more sustainable alternatives to precious metal catalysts.

Furthermore, the use of rhodium(II) carboxylate complexes, which are effective for cyclopropanation reactions with diazo compounds, could be adapted for reactions with gem-diiodoalkanes in the presence of a suitable reducing agent. Research in this area would likely focus on catalyst design to control selectivity and expand the substrate scope. The table below illustrates hypothetical data from screening different catalysts for a generic cross-coupling reaction with (Diiodomethyl)cyclohexane.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 | SPhos | Toluene | 100 | 85 |

| NiCl2(dppp) | - | THF | 60 | 72 |

| CuI | Phenanthroline | DMF | 120 | 65 |

| FeCl3 | TMEDA | Dioxane | 80 | 58 |

Investigations into Enantioselective and Diastereoselective Synthesis

The cyclohexane (B81311) ring in (Diiodomethyl)cyclohexane presents a scaffold with distinct stereochemical possibilities. A significant future research direction will be the development of enantioselective and diastereoselective transformations involving this compound. This is particularly relevant for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science.

The formation of organozinc reagents from (Diiodomethyl)cyclohexane is a key step in many of its potential reactions. The stereochemical outcome of subsequent reactions of these organozinc species could be controlled through the use of chiral ligands. Research into the synthesis and application of novel chiral ligands that can effectively induce asymmetry in reactions of the (diiodomethyl)cyclohexylzinc moiety would be a major focus.

Furthermore, substrate-controlled diastereoselective reactions are another important avenue. The inherent stereochemistry of a substituted (Diiodomethyl)cyclohexane derivative could be used to direct the stereochemical outcome of a reaction. For example, in a cyclopropanation reaction with a chiral allylic alcohol, the hydroxyl group could direct the approach of the organozinc reagent, leading to a high degree of diastereoselectivity.

Exploration of (Diiodomethyl)cyclohexane Reactivity under Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. Future research on (Diiodomethyl)cyclohexane will undoubtedly be influenced by the principles of green chemistry.

One key area of exploration is the use of mechanochemistry. Ball milling has been successfully employed for Simmons-Smith cyclopropanation reactions, reducing or eliminating the need for bulk solvents. Applying this technique to reactions involving (Diiodomethyl)cyclohexane could significantly reduce solvent waste and potentially lead to novel reactivity.

The choice of solvent is another critical aspect of green chemistry. Investigating the reactivity of (Diiodomethyl)cyclohexane and its derivatives in greener solvents, such as water, ionic liquids, or deep eutectic solvents, is a promising research direction. The development of catalytic systems that are active and stable in these alternative media will be crucial for the success of this approach. Furthermore, flow chemistry presents an opportunity for safer and more efficient reactions, particularly for processes that are highly exothermic or involve unstable intermediates. A continuous-flow process for the generation and reaction of organozinc reagents from (Diiodomethyl)cyclohexane could offer significant advantages in terms of safety and scalability.

Advanced Spectroscopic Characterization and In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is essential for the rational design of new synthetic methods. The application of advanced spectroscopic techniques for the characterization of intermediates and the real-time monitoring of reactions involving (Diiodomethyl)cyclohexane is a critical future research direction.

In situ NMR spectroscopy can provide invaluable information about the formation and structure of organozinc reagents derived from (Diiodomethyl)cyclohexane. escholarship.org By monitoring the reaction in real-time, it is possible to identify key intermediates, determine reaction kinetics, and gain insights into the role of additives and ligands. This information is crucial for optimizing reaction conditions and developing more efficient and selective transformations.

Fluorescence microscopy is another powerful technique that has been used to study the formation of organozinc reagents at the single-particle level. escholarship.org This approach could be employed to investigate the surface chemistry of zinc metal during its reaction with (Diiodomethyl)cyclohexane, providing a microscopic view of the reaction process. The table below shows hypothetical spectroscopic data for a proposed reaction intermediate.

| Spectroscopic Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | Broad signals in the upfield region | Formation of an organozinc species |

| ¹³C NMR | Shift of the diiodomethyl carbon signal | C-Zn bond formation |

| FT-IR | Disappearance of the C-I stretching vibration | Consumption of starting material |

| Raman Spectroscopy | Appearance of new low-frequency modes | Formation of new metal-carbon bonds |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (diiodomethyl)cyclohexane, and how are its structural and purity characteristics validated?

- Methodology : Halogenation via radical substitution or electrophilic iodination using iodine sources (e.g., I₂ with oxidizing agents) is commonly employed for cyclohexane derivatives. Post-synthesis, characterization involves nuclear magnetic resonance (NMR) for iodine substitution patterns, gas chromatography-mass spectrometry (GC-MS) for purity, and X-ray crystallography for conformational analysis .

- Key Considerations : Ensure inert conditions to prevent iodine loss during synthesis. Quantify diastereomer ratios if stereoselectivity occurs .

Q. How do thermodynamic properties of (diiodomethyl)cyclohexane compare to unsubstituted cyclohexane, and what experimental techniques are used to measure these differences?

- Methodology : Calorimetry (e.g., differential scanning calorimetry) measures enthalpy changes, while vapor pressure osmometry or static cell methods determine entropy contributions. Substituted cyclohexanes exhibit increased steric strain and altered entropy due to bulky iodomethyl groups, as seen in cyclohexane/n-hexane mixtures .

- Data Interpretation : Compare experimental results with computational predictions (e.g., density functional theory) for validation .

Advanced Research Questions

Q. What are the dominant reaction pathways and intermediates during the oxidation of (diiodomethyl)cyclohexane under varying temperatures and pressures?

- Methodology : Use jet-stirred reactors (JSRs) or rapid compression machines (RCMs) to simulate low-to-high temperature oxidation (500–1500 K). Analyze products via synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) for isomer-specific detection .

- Key Findings : Cyclohexane derivatives primarily undergo H-abstraction by OH radicals, forming iodomethylcyclohexyl radicals. Subsequent O₂ addition leads to peroxy intermediates, with potential iodine-mediated chain termination .

Q. How do iodine substituents influence the decomposition kinetics and sooting propensity of (diiodomethyl)cyclohexane in combustion environments?

- Methodology : Shock tube experiments (1.5–50 atm) coupled with laser diagnostics (e.g., laser-induced incandescence) quantify soot formation. Compare with cyclohexane’s NTC (negative temperature coefficient) behavior .

- Contradictions : Iodine’s high atomic weight may suppress benzene formation (a soot precursor) via radical scavenging, conflicting with cyclohexane’s propensity for aromatic intermediates .

Q. What computational strategies are employed to model the conformational stability and halogen bonding interactions of (diiodomethyl)cyclohexane?

- Methodology : Ab initio molecular dynamics (AIMD) and MP2/cc-pVTZ calculations predict chair-twist boat energy barriers. Iodine’s polarizability induces weak halogen bonds with electron-rich moieties, affecting solvent interactions .

- Validation : Cross-reference computed IR spectra with experimental data to confirm substituent effects on ring inversion .

Experimental Design & Data Contradictions

Q. How can researchers reconcile discrepancies in reported ignition delay times for cyclohexane derivatives across different experimental setups?

- Analysis : RCM studies (7–40 bar) often report longer delays than shock tubes (1–50 atm) due to pressure-dependent O₂ diffusion rates. For iodinated analogs, iodine’s radical quenching may amplify discrepancies .

- Resolution : Normalize data using dimensionless parameters (e.g., Damköhler number) to account for reactor-specific transport effects .

Q. What role do iodine substituents play in catalytic oxidation systems, and how do they modify reaction selectivity compared to non-halogenated cyclohexanes?

- Findings : Iodine enhances electrophilic activation in metal-organic frameworks (MOFs), favoring ketone over alcohol formation. Contrast with cyclohexane’s tendency for ring-opening under Mn-based catalysts .

- Challenges : Iodine’s volatility complicates catalyst recycling; mitigate via ionic liquid immobilization .

Methodological Recommendations

- Spectral Analysis : Use high-resolution FTIR to track C-I stretching modes (500–600 cm⁻¹) during reaction progression .

- Kinetic Modeling : Incorporate iodine’s radical inhibition effects into existing cyclohexane mechanisms (e.g., JetSurF 2.0) using CHEMKIN .

- Safety Protocols : Address iodine’s toxicity via rigorous fume hood use and waste neutralization (e.g., Na₂S₂O₃ treatment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.